Solvent Orange 45
Description
Contextual Significance within Azo Dye Chemistry and Coordination Compounds
Azo dyes constitute the largest and most versatile class of synthetic dyes, accounting for over 60% of all known dyestuffs. iipseries.orgnih.gov Their chemical structure, typically an aryl azo compound, results in vivid colors, particularly in the red, orange, and yellow spectrum. wikipedia.org The significance of Solvent Orange 45 lies in its nature as a metal-complex dye. made-in-china.commornichem.com In these dyes, a central metal ion, in this case, cobalt, is coordinated with one or more azo dye molecules, which act as ligands. chembk.comworlddyevariety.coml-color.com This coordination enhances properties such as lightfastness and heat stability compared to their metal-free counterparts. mornichem.comresearchgate.net The formation of these stable complexes is a key area of study in coordination chemistry, exploring the interactions between metal ions and organic ligands. iiardjournals.org
The synthesis of this compound involves a two-step process: first, the diazotization of 2-amino-4-nitrophenol, followed by its coupling with 3-oxo-N-phenylbutanamide (acetoacetanilide). chembk.comworlddyevariety.com The resulting monoazo dye is then complexed with a cobalt salt to form the final product. chembk.comworlddyevariety.com This process is a classic example of the diazotization and coupling reactions that are fundamental to azo dye chemistry. nih.gov
Historical Trajectories of Research on Metal-Complex Solvent Dyes
The history of metal-complex dyes dates back over a century to the discovery of the first metallisable azo dye, Alizarin Yellow R. researchgate.net Initially, the metallization process was carried out on the textile fiber itself. researchgate.net However, research and manufacturing efforts soon shifted towards premetallised dyes, where the metal complex is synthesized by the dye manufacturer before its application. researchgate.net This advancement offered better control over the final product's properties and consistency.
Transition metals like chromium and cobalt have been extensively studied for their ability to form stable complexes with azo dyes. made-in-china.comresearchgate.net These metal-complex dyes found significant applications in dyeing protein fibers like wool and silk, and later, synthetic fibers such as nylon, due to their superior wash fastness. researchgate.net The development of solvent-soluble metal-complex dyes, like this compound, expanded their application to non-aqueous systems such as paints, inks, and plastics. made-in-china.commornichem.comcolorbloomdyes.com Research has continuously focused on improving the performance characteristics of these dyes, including their solubility in various organic solvents and their resistance to light and heat. made-in-china.commornichem.com
Current Research Landscape and Gaps in Understanding this compound
The current research landscape for metal-complex solvent dyes, including this compound, is driven by the demand for high-performance colorants in various industrial applications. environmentclearance.nic.in Much of the available information focuses on its manufacturing, physical and chemical properties, and commercial applications. made-in-china.commornichem.comchembk.comworlddyevariety.coml-color.comepsilonpigments.comdubayrox.com For instance, it is known to be a deep yellow or orange powder, insoluble in water and benzene (B151609), but soluble in alcohols, ketones, and esters. made-in-china.comworlddyevariety.com Its stability at high temperatures and in certain chemical environments is also documented. chembk.comworlddyevariety.com
However, there are notable gaps in the advanced scholarly understanding of this compound. While its basic synthesis is described, detailed mechanistic studies and the exploration of alternative, more environmentally friendly synthetic routes are less common in publicly accessible literature. Furthermore, in-depth investigations into the photophysical and photochemical properties of the cobalt complex are limited. A comprehensive understanding of the solute-solvent interactions at a molecular level, which dictates its solubility and behavior in different media, is another area requiring further research. acs.orgmdpi.com The precise nature of the coordination bonds and the three-dimensional structure of the complex are often inferred rather than being based on extensive crystallographic or advanced spectroscopic data.
Scope and Objectives of Advanced Scholarly Inquiry into this compound
To address the existing gaps, advanced scholarly inquiry into this compound should focus on several key objectives. A primary goal would be the detailed characterization of its molecular and electronic structure using modern analytical techniques such as single-crystal X-ray diffraction, advanced nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry.
Another critical objective is to conduct thorough photophysical studies to understand the mechanisms of light absorption and energy dissipation, which are fundamental to its color and lightfastness. This would involve techniques like UV-Vis and fluorescence spectroscopy, as well as computational modeling. researchgate.net
Furthermore, systematic studies on the influence of different solvents on the dye's properties and performance are necessary. researchgate.netui.ac.id This research could lead to the development of predictive models for its behavior in various application media and the formulation of more effective and stable colorant systems.
Finally, exploring the synthesis of analogous complexes with different metal ions or modified organic ligands could open up new avenues for creating novel colorants with tailored properties. This comparative approach would not only deepen the fundamental understanding of this class of dyes but also potentially lead to the development of more sustainable and higher-performing alternatives.
Data Tables
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₂₅CoN₈O₁₀ |
| Molar Mass | 740.53 g/mol |
| Appearance | Dark yellow/Orange powder |
| Boiling Point | 554.3°C at 760 mmHg |
| Flash Point | 289.1°C |
| Vapor Pressure | 4.01E-13 mmHg at 25°C |
| Water Solubility | Insoluble |
Sources: chembk.comworlddyevariety.comechemi.comchemsrc.com
Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) |
|---|---|
| Methyl Ethyl Ketone (MEK) | 500 |
| Ethyl Alcohol | 500 |
| 1-methoxy-2-propanol | 200 |
| 2-ethoxyethanol | 200 |
| Ethyl Acetate | 80 |
| Toluene (B28343) | 50 |
| N-propanol | 20 |
Properties
CAS No. |
13011-62-6 |
|---|---|
Molecular Formula |
C32H27CoN8O10 |
Molecular Weight |
742.54 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of Solvent Orange 45
Diazo Coupling Reactions in Solvent Orange 45 Synthesis
The initial step in producing this compound involves the diazotization of 2-Amino-4-nitrophenol, which is then coupled with 3-Oxo-N-phenylbutanamide. worlddyevariety.comsulphurblackcn.com This classic azo coupling reaction is a cornerstone of dye chemistry, and ongoing research aims to refine this process for improved outcomes. nih.gov
Optimization of Reaction Parameters and Yield Enhancement
The efficiency of diazo coupling reactions is highly dependent on several key parameters, including temperature, pH, and the molar ratio of reactants. ijirset.comderpharmachemica.com Maintaining a low temperature, typically between 0-5°C, is crucial as diazonium salts are often unstable at higher temperatures. nih.govijirset.com The pH of the reaction medium also plays a critical role, influencing the reactivity of the coupling component. For instance, the coupling of diazonium salts to phenols is typically carried out in mildly alkaline conditions. derpharmachemica.comindexcopernicus.com
Recent studies have explored various strategies to enhance reaction yields. The use of deep eutectic solvents (DES) in combination with ethanol (B145695) has been shown to facilitate diazotization and coupling reactions at room temperature, offering a more energy-efficient alternative to traditional methods. rsc.org Furthermore, solid-state synthesis using techniques like ball-milling and aging is being investigated to reduce the reliance on hazardous organic solvents. researchgate.net The optimization of these parameters is a key focus for improving the economic and environmental viability of azo dye production. nih.govacs.org
Exploration of Novel Coupling Agents and Reaction Media
While the synthesis of this compound traditionally uses 3-Oxo-N-phenylbutanamide as the coupling agent, the broader field of azo dye chemistry is continually exploring novel coupling components to create dyes with varied properties. worlddyevariety.comijirset.comjocpr.com Researchers have investigated a range of phenolic and heterocyclic compounds as coupling agents. ijirset.comderpharmachemica.comjocpr.com For example, derivatives of 8-hydroxyquinoline (B1678124) have been used to synthesize new azo dyes with potential biological applications. derpharmachemica.com The exploration of alternative coupling agents could lead to the development of new colorants with unique shades and improved performance characteristics.
The reaction medium is another area of active research. While aqueous systems are common, the use of ionic liquids and supercritical carbon dioxide has been reported for diazo coupling reactions, offering potential advantages in terms of reaction control and environmental impact. icrc.ac.ir The choice of solvent can also influence the rate of reaction and the stability of the intermediates formed. nih.gov
Mechanistic Studies of Azo Bond Formation
The formation of the azo bond (–N=N–) proceeds through an electrophilic aromatic substitution mechanism. nih.gov The diazonium ion, being a weak electrophile, attacks the electron-rich coupling component. masterorganicchemistry.com Mechanistic studies, often employing techniques like density functional theory (DFT), are providing deeper insights into this process. rsc.orgconicet.gov.ar These studies help to elucidate the electronic factors that govern the reaction, such as the influence of electron-donating and electron-withdrawing groups on the reactivity of both the diazonium salt and the coupling component. researchgate.net Understanding the reaction mechanism at a molecular level is crucial for designing more efficient synthetic routes and predicting the properties of new azo dyes. conicet.gov.arresearchgate.net Theoretical studies suggest that in some cases, the reaction may proceed through different tautomeric forms of the reactants, which can influence the final product. conicet.gov.ar
Metal Complexation and Ligand Coordination Chemistry
The final step in the synthesis of this compound is the formation of a cobalt complex, where one mole of cobalt is complexed with two moles of the single azo dye. worlddyevariety.comsulphurblackcn.com This complexation significantly enhances the properties of the dye, particularly its lightfastness. iiardjournals.org
Investigation of Cobalt Complex Formation Pathways
The formation of metal-azo dye complexes is a well-established field of coordination chemistry. researchgate.netuomustansiriyah.edu.iq These complexes are typically prepared by reacting the azo dye ligand with a metal salt, such as cobalt(II) chloride, in a suitable solvent. iiardjournals.orgnih.gov The reaction conditions, including pH and temperature, are important for achieving the desired complex. For instance, the pH is often adjusted to facilitate the deprotonation of the ligand, allowing for coordination with the metal ion. indexcopernicus.comuomustansiriyah.edu.iq
The resulting complexes often exhibit an octahedral or tetrahedral geometry, depending on the nature of the ligand and the metal ion. nih.govuobabylon.edu.iq Spectroscopic techniques such as UV-Vis and FTIR are instrumental in characterizing these complexes and confirming the coordination of the metal to the ligand. indexcopernicus.comiiardjournals.org Shifts in the absorption maxima and vibrational frequencies upon complexation provide evidence of the metal-ligand interaction. indexcopernicus.com
Influence of Ligand Design on Complex Stability and Electronic Structure
The design of the azo dye ligand plays a pivotal role in determining the stability and electronic properties of the resulting metal complex. researchgate.netrsc.org The presence of specific functional groups in the ligand, such as hydroxyl or amino groups ortho to the azo linkage, can act as coordination sites for the metal ion, leading to the formation of stable chelate rings. uomustansiriyah.edu.iqajol.info The electronic nature of substituents on the aromatic rings of the ligand can also influence the electron density at the coordination sites, thereby affecting the strength of the metal-ligand bond. researchgate.net
The coordination of the metal ion to the azo ligand alters the electronic structure of the dye, which is reflected in its color and spectral properties. iiardjournals.orgscielo.org.mx The formation of the complex typically leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum of the dye. iiardjournals.orgscielo.org.mx The stability of these complexes is a key factor in their performance as dyes, and researchers are exploring how different ligand structures can enhance this stability. ekb.eg
Data Tables
Table 1: Reaction Parameters for Diazo Coupling
| Parameter | Typical Range/Condition | Significance |
| Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt. nih.govijirset.com |
| pH | Mildly Alkaline (for phenols) | Affects the reactivity of the coupling component. derpharmachemica.comindexcopernicus.com |
| Molar Ratio | Varies | Influences reaction completeness and yield. ijirset.com |
| Solvent | Water, Ethanol, DES | Impacts reaction rate and environmental footprint. rsc.orgnih.gov |
Table 2: Properties of Azo Dye Metal Complexes
| Property | Influence of Metal Complexation |
| Lightfastness | Generally improved due to stabilization of the dye molecule. iiardjournals.org |
| Color | Often results in a bathochromic shift (deeper color). iiardjournals.orgscielo.org.mx |
| Geometry | Typically octahedral or tetrahedral. nih.govuobabylon.edu.iq |
| Stability | Dependent on ligand design and metal-ligand bond strength. ekb.eg |
Chelation Mechanisms and Stoichiometric Control
This compound is a metal-complex dye, where a central metal ion is chelated by organic ligand molecules. The synthesis of the final complex is a multi-step process that begins with the creation of an azo ligand, followed by a complexation reaction where precise stoichiometric control is critical. The manufacturing process involves the diazotization of 2-Amino-4-nitrophenol, which is then coupled with 3-Oxo-N-phenylbutanamide. worlddyevariety.com The resulting single azo dye molecule acts as a ligand.
The chelation to form this compound involves converting this azo dye into a cobalt complex. worlddyevariety.com In this complex, the metal cation acts as a Lewis acid, accepting electron pairs from the basic (electron-donating) sites on the ligand. core.ac.uk The coordination typically involves the formation of a stable ring structure. For metallized azo dyes, the complexing metal is often coordinated with groups in the ortho position to the azo bridge, such as hydroxyl (-OH) or amino (-NH2) groups. google.com In the case of the this compound ligand, the hydroxyl group on the phenol (B47542) ring and a nitrogen atom from the azo group likely coordinate with the cobalt ion, forming a stable chelate ring.
Stoichiometric control is paramount in the synthesis of metal-complex dyes to ensure the formation of the desired product with consistent quality and color properties. For this compound, the established stoichiometry is a 1:2 complex, meaning one mole of cobalt is complexed with two moles of the monoazo dye ligand. worlddyevariety.com Maintaining this ratio is essential for achieving the target orange color and ensuring the stability of the complex. worlddyevariety.com Deviations from this stoichiometry can result in mixtures of uncomplexed dye or complexes with different ratios, leading to poor color strength and performance. The ability to control the stoichiometric ratio of components is a key advantage in advanced synthetic methods, as it allows for the precise production of phase-pure materials. researchgate.net
Table 1: Stoichiometric Reactants for this compound Complexation
| Reactant | Role | Stoichiometric Ratio |
|---|---|---|
| Monoazo Ligand | Chelating Agent | 2 |
| Cobalt Salt | Central Metal Ion | 1 |
Data derived from synthesis descriptions indicating a 1:2 complex formation. worlddyevariety.com
Derivatization Strategies and Analogue Synthesis
Derivatization of a parent dye molecule like this compound is a common strategy to develop new dyes with modified properties, such as different shades, improved fastness, or enhanced solubility. These strategies typically involve altering the chemical structure of the diazo component, the coupling component, or changing the central metal ion.
The synthesis of modified this compound structures can be achieved by employing different starting materials. For instance, substituting the 2-Amino-4-nitrophenol with other substituted aminophenols would alter one part of the ligand. Similarly, the 3-Oxo-N-phenylbutanamide coupler could be replaced with analogues containing different substituents on the phenyl ring (e.g., alkyl, halogen, or alkoxy groups). Such modifications to aromatic amines and coupling agents are standard procedures in the synthesis of new azo dyes. researchgate.netprimescholars.com
Another key derivatization strategy is the substitution of the central metal ion. While this compound is a cobalt complex, other transition metals like chromium, copper, and nickel are also widely used to form stable 1:2 metal-complex dyes. google.com The synthesis would follow a similar pathway, where the azo ligand is complexed with a salt of the alternative metal under controlled conditions. Each metal would yield a distinct analogue with unique characteristics.
Table 2: Potential Derivatization Pathways for this compound Analogues
| Modification Target | Original Component | Example of Modified Component |
|---|---|---|
| Diazo Component | 2-Amino-4-nitrophenol | 2-Amino-4-chlorophenol |
| Coupling Component | 3-Oxo-N-phenylbutanamide | 3-Oxo-N-(4-methylphenyl)butanamide |
The relationship between the chemical structure of a molecule and its reactivity or properties is a foundational concept in organic chemistry. nih.govuni-muenchen.de For dye analogues, this relationship dictates critical performance attributes.
Color (Chromophore Modification): The color of an azo dye is determined by its chromophore, the part of the molecule that absorbs light. Introducing different electron-donating or electron-withdrawing groups onto the aromatic rings of the ligand will alter the electron distribution within the conjugated system. This change affects the energy of the π-π* electronic transitions, leading to a shift in the maximum absorption wavelength (λmax) and thus a change in the observed color. researchgate.net For example, adding an electron-donating group might shift the color towards red (a bathochromic shift).
Solubility: Modifying the ligand structure, for instance by introducing sulfonic acid groups or long alkyl chains, can be used to systematically alter the solubility of the resulting dye in different media, from polar solvents like water to non-polar organic solvents.
The systematic synthesis and analysis of such derivatives allow for the development of structure-affinity relationships (SAFIRs) and structure-kinetics relationships (SKRs), providing a deeper understanding of how molecular changes influence the dye's performance. nih.gov
Synthesis of Modified this compound Structures
Green Chemistry Approaches in this compound Synthesis
Modern chemical manufacturing places a strong emphasis on green and sustainable practices, aiming to reduce waste, eliminate hazardous solvents, and improve energy efficiency. royalsocietypublishing.org These principles can be applied to the synthesis of this compound and its derivatives.
A major source of chemical waste comes from organic solvents. royalsocietypublishing.org Therefore, developing solvent-free synthetic routes is a key goal of green chemistry.
Mechanochemical Synthesis: Reactions can be carried out in the solid state by grinding reactants together, a technique known as mechanochemistry or ball milling. researchgate.net This method can produce high yields rapidly, often at room temperature, and completely eliminates the need for solvents. researchgate.net The synthesis of azo compounds and other pigments has been successfully demonstrated using mechanochemical methods, suggesting its potential applicability to producing the ligand for this compound. researchgate.netrsc.org
Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic and non-flammable nature. royalsocietypublishing.org The diazotization step in azo dye synthesis is traditionally carried out in water. Optimizing the subsequent coupling and complexation steps to proceed efficiently in aqueous media would significantly improve the environmental profile of the process.
Benign Organic Solvents: When organic solvents are necessary, replacing hazardous ones like benzene (B151609) with safer alternatives such as toluene (B28343) or using biodegradable solvents is a viable green strategy. royalsocietypublishing.org
The development of advanced, sustainable catalysts is another cornerstone of green chemistry. mdpi.com While the core diazotization and coupling reactions are generally not catalytic, related synthetic transformations and derivatizations can benefit from catalysis.
Heterogeneous Catalysts: The use of solid-supported catalysts is appealing because they can be easily separated from the reaction mixture by simple filtration and can often be reused for multiple cycles. researchgate.net For derivatization reactions requiring catalysts (e.g., C-C bond formation to add substituents), developing a heterogeneous catalyst, such as palladium supported on layered double hydroxides, would be a sustainable approach. researchgate.net
Bio-derived Catalysts: There is growing interest in catalysts derived from natural and renewable biomass sources. mdpi.com These "bio-catalysts" can offer high activity and are inherently eco-friendly. mdpi.com
Zeolite Catalysts: Zeolites are crystalline aluminosilicates that can act as solid acid catalysts. rsc.org Their well-defined pore structures can provide shape selectivity, and they are considered low-waste, green alternatives to conventional acid catalysts. rsc.org Developing zeolite-based systems could offer a sustainable pathway for specific steps in the synthesis of dye analogues.
Spectroscopic and Advanced Analytical Characterization in Research Contexts for Solvent Orange 45
Advanced Spectroscopic Techniques for Structural Elucidation and Electronic Transitions
Spectroscopic methods are indispensable for elucidating the intricate structural features and electronic properties of Solvent Orange 45.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailing the molecular structure of complex organic compounds like this compound. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, researchers can map the connectivity of atoms within the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for Similar Azo Dye Structures
| Nucleus | Chemical Shift (ppm) Range | Notes |
|---|---|---|
| ¹H | 6.5 - 8.5 | Aromatic protons in the phenyl and naphthol rings. |
| ¹H | 2.0 - 4.0 | Aliphatic protons, such as methyl groups attached to the aromatic rings. |
| ¹³C | 110 - 160 | Aromatic carbons. |
| ¹³C | 160 - 180 | Carbons involved in azo linkages and carbonyl groups. |
| ¹³C | 20 - 40 | Aliphatic carbons. |
Note: This table is a generalized representation based on typical values for azo dyes and is for illustrative purposes only. Actual values for this compound would need to be determined experimentally.
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. FTIR is particularly useful for identifying functional groups. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for N-H, C=O, C=N, and N=N stretching vibrations, as well as aromatic C-H and C=C stretching. researchgate.networdpress.com The presence of a cobalt-ligand bond would also give rise to specific vibrations in the far-infrared region.
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400 - 3200 | N-H Stretch | Amine/Amide |
| 1700 - 1650 | C=O Stretch | Carbonyl |
| 1650 - 1550 | C=C Stretch | Aromatic Ring |
| 1630 - 1500 | N=N Stretch | Azo Group |
| 1400 - 1000 | C-N Stretch | Aromatic Amine |
| 600 - 400 | Co-N/Co-O Stretch | Metal-Ligand Bonds |
Note: This table is based on typical infrared absorption frequencies for the expected functional groups in this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For a dye like this compound, the absorption of light in the visible region is responsible for its color. The UV-Vis spectrum of this compound would exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions within the conjugated system of the azo dye ligands. msu.edu The position and intensity of these bands are influenced by the molecular structure and the solvent environment. slideshare.netresearchgate.net
Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a key phenomenon that can be studied using UV-Vis spectroscopy. researchgate.net By measuring the absorption spectra of this compound in a series of solvents with varying polarities, it is possible to gain insights into the nature of the electronic transitions and the change in dipole moment upon excitation. This information is valuable for understanding how the dye will perform in different application media.
Table 3: Illustrative UV-Vis Absorption Data for an Orange Azo Dye in Different Solvents
| Solvent | Dielectric Constant | λmax (nm) |
|---|---|---|
| Hexane | 1.88 | 480 |
| Chloroform | 4.81 | 492 nih.gov |
| Ethanol (B145695) | 24.55 | 505 |
| Water | 80.1 | 515 |
Note: This table demonstrates the concept of solvatochromism with hypothetical data for an orange azo dye. The actual λmax values for this compound would need to be experimentally determined.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can provide a very accurate mass measurement, allowing for the determination of the molecular formula. chemsrc.com For this compound, with a molecular formula of C₃₂H₂₆CoN₈O₁₀, the expected exact mass would be a key piece of data for its identification. chemsrc.com
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. mdpi.comub.edu The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific substructures within the molecule. libretexts.org In the case of this compound, MS/MS could be used to confirm the structure of the organic ligands and how they are coordinated to the cobalt ion. This technique is also invaluable for identifying reaction intermediates and degradation products. environmentclearance.nic.in
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Solvatochromic Studies
Chromatographic Separations and Coupled Techniques for Complex Mixture Analysis
Chromatographic techniques are essential for separating the components of complex mixtures, which is often necessary when analyzing commercial dye formulations or studying reaction products. wikipedia.org
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the primary methods for the separation and analysis of non-volatile compounds like this compound. elementlabsolutions.com These techniques utilize a high-pressure pump to pass a liquid solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). mdpi.commedcrop.or.kr The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). bwise.krimeko.org A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of all components in a mixture.
Advanced detection methods coupled with HPLC or UHPLC, such as a photodiode array (PDA) detector or a mass spectrometer (LC-MS), provide much more information than a simple UV detector. mdpi.comepa.gov A PDA detector can acquire the entire UV-Vis spectrum of each eluting peak, which can aid in component identification. mdpi.com LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the determination of the molecular weight and structural information for each separated component. ub.edu
Table 4: Typical HPLC Parameters for the Analysis of Azo Dyes
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 50 mM Ammonium AcetateB: Acetonitrile |
| Gradient | 5% B to 45% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | PDA (200-600 nm) or MS |
Note: These are representative HPLC conditions and would need to be optimized for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for identifying volatile and semi-volatile compounds that may form during the degradation of this compound. iwaponline.com In a typical research application, the dye would be subjected to degradation processes such as photocatalysis, sonolysis, or biological treatment. Following degradation, the volatile products are extracted from the sample matrix, often using a solvent like methanol (B129727) or through headspace solid-phase microextraction (SPME). chemicalbook.comicontrolpollution.com
The extracted components are then introduced into the GC, where they are separated based on their boiling points and interaction with the stationary phase of the chromatographic column. iwaponline.commdpi.com As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge (m/z) ratio. iwaponline.com
For azo dyes, GC-MS analysis is instrumental in identifying low molecular weight aromatic amines and other volatile fragments that result from the cleavage of the azo bond (–N=N–). uwindsor.ca While specific studies on the volatile degradation products of this compound are not prevalent in public literature, analysis of similar azo dyes like Methyl Orange reveals the formation of compounds such as substituted anilines and phenols. dergipark.org.trresearchgate.net For this compound (4-[(4-nitrophenyl)azo]aniline), expected volatile degradation products would include 4-nitroaniline (B120555) and p-phenylenediamine, among other potential fragments resulting from further decomposition of the aromatic rings. The identification of these products is crucial for elucidating the degradation mechanism.
A summary of potential volatile degradation products of this compound identifiable by GC-MS is presented in Table 1.
Table 1: Potential Volatile Degradation Products of this compound
| Compound Name | Molecular Formula | Potential Origin |
|---|---|---|
| 4-Nitroaniline | C₆H₆N₂O₂ | Cleavage of the azo bond |
| p-Phenylenediamine | C₆H₈N₂ | Cleavage of the azo bond |
| Aniline | C₆H₇N | Further degradation/deamination |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species and Degradation Pathways Mapping
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of non-volatile, thermally unstable, and polar compounds, which are common in the degradation pathways of azo dyes. researchgate.networdpress.com Unlike GC-MS, LC-MS is suitable for larger, more complex molecules that cannot be easily vaporized. wordpress.com This makes it the primary technique for mapping the complete degradation pathway of this compound.
In a typical workflow, a solution of the degraded dye is injected into a high-performance liquid chromatography (HPLC) system. rsc.org The components are separated on a reversed-phase column, and the eluent is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. researchgate.net These ionization techniques are gentle and allow for the analysis of intact molecular ions and their fragments.
Research on the degradation of various azo dyes using LC-MS has shown that the technique can identify a wide range of intermediates, from initial cleavage products to more complex hydroxylated and ring-opened species. netzsch.com For this compound, LC-MS would be used to track the disappearance of the parent dye and the emergence of various degradation products over time. By identifying these intermediates, a detailed degradation pathway can be proposed. The U.S. Environmental Protection Agency (EPA) Method 8321B, for instance, lists Disperse Orange 3 (a synonym for this compound) as an analyte determinable by HPLC/TS-MS (Thermospray-Mass Spectrometry), underscoring the suitability of LC-MS for its analysis. rsc.org
Electrochemical Characterization and Sensing Strategies
Electrochemical methods offer sensitive and rapid means to study the redox behavior of this compound and to develop analytical sensors for its detection. acs.orgresearchgate.net
Cyclic Voltammetry (CV) and Square-Wave Voltammetry (SWV) are powerful electroanalytical techniques used to investigate the oxidation and reduction processes of electroactive species like azo dyes. uwindsor.caresearchgate.net In these methods, the potential applied to a working electrode is varied, and the resulting current is measured. researchgate.net
For an azo dye such as this compound, the characteristic azo bond is electrochemically active and can be reduced, typically in an irreversible process, to a hydrazo derivative which can then be further reduced or re-oxidized. researchgate.net The nitro group (–NO₂) present in the structure is also readily reducible. CV and SWV can provide key information on the potentials at which these redox events occur, the number of electrons transferred, and the kinetics of the reactions. uwindsor.caresearchgate.net Studies on similar azo dyes have demonstrated that these techniques can elucidate the redox mechanism. nih.gov For instance, a study on Solvent Orange 7 using a glassy carbon electrode identified a well-defined oxidation peak at +0.70 V. acs.org
Table 2: Representative Electrochemical Parameters from Voltammetric Studies of Azo Dyes
| Technique | Parameter | Typical Information Obtained |
|---|---|---|
| Cyclic Voltammetry (CV) | Peak Potential (Ep) | Potential of redox reactions |
| Peak Current (Ip) | Concentration-dependent, indicates reaction kinetics | |
| Scan Rate Dependence | Information on diffusion control vs. surface adsorption | |
| Square-Wave Voltammetry (SWV) | Peak Potential (Ep) | Potential of redox reactions |
| Peak Current (Ip) | Enhanced sensitivity for quantitative analysis |
To improve the sensitivity and selectivity of electrochemical detection, working electrodes are often modified with various nanomaterials. researchgate.net The modification of electrode surfaces can enhance electrocatalytic properties, increase the effective surface area, and facilitate the accumulation of the target analyte at the electrode.
For the detection of orange dyes, electrodes have been modified with materials such as carbon nanotubes, graphene derivatives, and metal nanoparticles. acs.org For example, a poly(aminosulfonic acid)-modified glassy carbon electrode was developed for the determination of Solvent Orange 7. acs.org These modifications can lead to a significant enhancement in the peak currents and a lowering of the detection limits compared to bare electrodes. researchgate.net A sensor for Orange II, another azo dye, based on zinc oxide nanoparticles and amino-functionalized multi-walled carbon nanotubes, demonstrated improved performance by facilitating electron transfer and enhancing the preconcentration of the negatively charged dye at the electrode surface. Such strategies could be readily adapted for the development of high-performance sensors for this compound.
Cyclic Voltammetry and Square-Wave Voltammetry for Redox Behavior
X-ray Diffraction (XRD) and Crystal Structure Analysis of this compound and its Complexes
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic structure of crystalline materials. dergipark.org.tr For a compound like this compound, which exists as a crystalline powder, single-crystal XRD or powder XRD (XRPD) can provide detailed information about its solid-state structure.
Thermal Analysis (e.g., Thermogravimetry, Differential Scanning Calorimetry) for Material Stability Research
Thermal analysis techniques are essential for characterizing the material stability and phase behavior of this compound. netzsch.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. netzsch.com A TGA curve provides information on thermal stability, decomposition temperatures, and the presence of volatile components like residual solvents or moisture. For this compound, TGA would show the onset temperature of decomposition and the percentage of mass lost at different stages. Coupling TGA with a mass spectrometer (TGA-MS) allows for the identification of the gases evolved during decomposition.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. netzsch.com DSC is used to determine melting points, glass transitions, and the enthalpies of phase transitions. For a crystalline compound like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. researchgate.net The presence of impurities would typically lead to a depression and broadening of the melting peak. Exothermic events observed in a DSC scan can indicate decomposition.
Table 3: Information Obtainable from Thermal Analysis of this compound
| Technique | Measurement | Information Provided |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Thermal stability, decomposition temperature, moisture/solvent content |
Environmental Chemistry and Degradation Studies of Solvent Orange 45
Environmental Fate and Transport Mechanisms
The environmental fate of Solvent Orange 45 is largely governed by its physical and chemical properties, which indicate a tendency for it to persist in soil and sediment.
Azo solvent dyes like this compound are generally hydrophobic, meaning they have a low affinity for water and a high affinity for organic matter. canada.ca This property strongly influences their behavior in the environment.
Adsorption in Soil and Sediment: Due to their hydrophobic nature, these dyes are expected to adsorb to soil particles and sediment. canada.ca The organic carbon-water (B12546825) partition coefficient (Koc) is a key indicator of this tendency. For similar monoazo solvent dyes, log Koc values are typically greater than 2.5, indicating a strong likelihood of adsorption to the organic carbon component of soils and sediments. canada.ca This binding process reduces the amount of the dye that can dissolve in water and move freely through the environment. The adsorption process can be influenced by soil properties such as pH, organic matter content, and the presence of clay and metal oxides. epa.gov For some organic dyes, adsorption has been observed to follow models like the Langmuir isotherm, suggesting a monolayer of dye molecules forms on the adsorbent surface. mdpi.com
Desorption: Desorption is the process by which an adsorbed substance is released from a surface. While specific studies on the desorption of this compound are not readily available, the strong adsorption expected for this compound suggests that desorption would be a slow process. The efficiency of desorption can be influenced by the type of solvent and pH. For instance, in some cases, organic solvents like methanol (B129727) or ethanol (B145695) have been used to desorb dyes from adsorbents. ijcce.ac.ir
Table 1: Predicted Adsorption Behavior of this compound
| Parameter | Predicted Behavior for this compound | Rationale |
|---|---|---|
| Adsorption Potential | High | Based on the hydrophobic nature of azo solvent dyes and high log Koc values for analogues. canada.ca |
| Primary Adsorbent | Soil Organic Matter | Due to the dye's affinity for organic carbon. canada.caapresinc.com |
| Desorption Potential | Low | Strong adsorption implies slow release from soil and sediment particles. |
This table is based on data for analogous compounds and general principles of environmental science.
The mobility of a chemical in the environment refers to its ability to move through different environmental compartments.
Soil Mobility: Due to its strong adsorption to soil particles, this compound is expected to have low mobility in soil. canada.ca This means it is less likely to leach, or move downward through the soil profile with percolating water. apresinc.com The low water solubility of many azo solvent dyes further limits their mobility. canada.ca However, the transport of hydrophobic contaminants can sometimes be facilitated by their association with mobile colloidal particles, such as dissolved organic matter. epa.govdiva-portal.org
Aquatic Mobility: In aquatic systems, the low water solubility and high adsorption tendency of this compound suggest it would primarily partition to sediments. canada.ca Any dissolved portion would be subject to transport by water currents, but the majority is likely to be found in the sediment phase. The movement of the dye in aquatic environments is also influenced by factors like water flow, turbulence, and temperature. researchgate.net
Adsorption and Desorption Dynamics in Environmental Matrices
Degradation Pathways and Kinetics in Various Environmental Media
Available data suggests that azo solvent dyes are generally persistent in the environment. canada.ca However, they can undergo degradation through various processes, particularly under specific conditions.
Photodegradation is the breakdown of a chemical by light. For many organic dyes, this is a significant degradation pathway. uva.nlmdpi.com
The general mechanism of photodegradation often involves the absorption of photons, leading to the excitation of electrons. mdpi.com This can result in the formation of reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are highly reactive and can break down the dye molecule. mdpi.comresearchgate.net
The rate and efficiency of photodegradation are significantly influenced by the characteristics of the light source.
Light Spectrum: The wavelength of light is a critical factor. Typically, shorter wavelengths of light, such as ultraviolet (UV) radiation, carry more energy and can be more effective at breaking chemical bonds, leading to higher degradation rates. uva.nl For a photochemical reaction to occur, the light's spectrum must overlap with the absorption spectrum of the compound. uva.nl Different wavelengths may also trigger different degradation mechanisms by exciting different parts of the molecule. uva.nl
Light Intensity: Generally, higher light intensity leads to a faster rate of photodegradation because more photons are available to initiate the process. uva.nlarxiv.org However, this relationship is not always linear. At very high light intensities, the degradation rate may become independent of the intensity as other factors become rate-limiting. uva.nl
Table 2: Factors Influencing Photodegradation of Organic Dyes
| Factor | Influence on Photodegradation | Reference |
|---|---|---|
| Light Spectrum (Wavelength) | Shorter wavelengths often lead to higher degradation rates. The light spectrum must overlap with the dye's absorption spectrum. | uva.nl |
| Light Intensity | Higher intensity generally increases the degradation rate, up to a certain point. | uva.nlarxiv.org |
| pH | Can affect the surface charge of the dye and any photocatalysts, influencing adsorption and reaction rates. | mdpi.com |
| Presence of Oxygen | Often required for the formation of reactive oxygen species that drive degradation. | arxiv.org |
This table summarizes general findings for the photodegradation of organic dyes.
Specific studies identifying the photo-induced intermediates and reaction networks for this compound are not available. However, research on other azo dyes provides some insight into potential pathways.
Azo Bond Cleavage: A primary degradation pathway for azo dyes is the cleavage of the azo bond (-N=N-). canada.ca This can occur under anaerobic conditions, leading to the formation of aromatic amines. canada.ca Photodegradation can also lead to the breakdown of this chromophore.
Formation of Intermediates: The degradation of complex organic molecules like this compound typically proceeds through a series of intermediate products. The identification of these intermediates is crucial for understanding the complete degradation pathway and any potential toxicity of the breakdown products. For other dyes, techniques like mass spectrometry have been used to identify intermediates formed during degradation. researchgate.net Without specific experimental data for this compound, the exact nature of its photo-induced intermediates remains unknown. The process can involve oxidation, where oxygen atoms are added to the molecule, or the cleavage of parts of the molecule. rsc.org
Influence of Light Spectrum and Intensity
Biodegradation Processes and Microbial Pathways
The biodegradation of azo dyes like this compound is a complex process primarily carried out by microorganisms. These biological systems offer an environmentally compatible and cost-effective alternative to conventional chemical and physical treatment methods for dye-laden industrial effluents. The process typically involves an initial breakdown of the complex dye molecule into simpler, less colored, and often less toxic compounds, which can then be integrated into microbial metabolic pathways.
Isolation and Characterization of Dye-Degrading Microorganisms
The initial step in harnessing bioremediation is the identification and isolation of microorganisms with the innate ability to decolorize and degrade specific dyes. These microbes are often sourced from environments chronically exposed to dye pollution, such as textile industry wastewater and contaminated soil, which act as a natural enrichment for such organisms. frontiersin.orggrin.comicontrolpollution.comneptjournal.com
The isolation process typically involves collecting samples from these contaminated sites and using them to inoculate a culture medium. grin.comicontrolpollution.com This medium, often a Mineral Salt Medium (MSM), is amended with the target dye, in this case, this compound, which serves as the sole carbon or nitrogen source to selectively encourage the growth of dye-tolerant and degrading species. frontiersin.org After an incubation period, which can last for several days, microbial colonies that show a visible zone of decolorization around them are selected for further study. grin.com These promising isolates are then purified through techniques like streak plating. grin.com
Once pure cultures are obtained, they are characterized to identify the species. This involves a combination of morphological analysis (observing colony shape, color, and size) and biochemical tests. grin.comicontrolpollution.com For more precise identification, molecular techniques like 16S rRNA gene sequencing are employed. frontiersin.orgicontrolpollution.comneptjournal.com Numerous bacterial genera have been identified for their potent azo dye degradation capabilities, including Pseudomonas, Bacillus, Acinetobacter, and Kocuria. frontiersin.orgmdpi.comfrontiersin.orgresearchgate.net Often, a consortium of different bacterial strains working synergistically can achieve more efficient and complete degradation than a single species alone. frontiersin.orgfrontiersin.orgresearchgate.net For instance, a consortium composed of Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea demonstrated effective degradation of Acid Orange dye. frontiersin.orgfrontiersin.org
Table 1: Examples of Isolated Microorganisms for Azo Dye Degradation
| Microorganism/Consortium | Source of Isolation | Target Dye | Reference |
|---|---|---|---|
| Priestia megaterium | Dye-polluted soil | Methyl Orange, Congo Red, etc. | neptjournal.com |
| Pseudomonas aeruginosa | Textile wastewater | Methyl Orange | mdpi.com |
| Bacterial Consortium (SPB92) | Activated sludge | Acid Orange | frontiersin.orgfrontiersin.org |
| Bacillus sp. S2 | Soil with rusted iron shavings | Orange G | icontrolpollution.com |
Enzymatic Degradation Mechanisms (e.g., Azoreductase, Peroxidase Activity)
The microbial breakdown of this compound hinges on the action of specific enzymes. The key to decolorizing azo dyes is the cleavage of the characteristic azo bond (–N=N–), which is responsible for their color. This is primarily achieved by a class of enzymes known as azoreductases. mdpi.comnih.gov
Azoreductases catalyze the reductive cleavage of the azo linkage. nih.gov This reaction typically occurs under anaerobic or microaerophilic conditions, as oxygen can compete with the azo dye for the reduced electron carriers (like NADH or FADH2) that the enzyme requires. researchgate.net The reduction breaks the molecule into two or more aromatic amines, which are usually colorless but can still be aromatic and potentially hazardous. mdpi.comnih.gov
Following the initial reductive cleavage, the resulting aromatic amines are typically degraded further under aerobic conditions. nih.gov This subsequent stage involves oxidative enzymes such as laccases and various peroxidases (e.g., lignin (B12514952) peroxidase, manganese peroxidase). mdpi.comnih.govresearchgate.net These enzymes, particularly common in white-rot fungi, have high oxidative potential and can catalyze the opening of the aromatic rings, breaking down the amines into smaller aliphatic compounds. nih.govresearchgate.net These smaller molecules can then be funneled into the central metabolic pathways of the microorganisms, such as the Krebs cycle, leading to complete mineralization into carbon dioxide and water. mdpi.com
Anaerobic/Reductive Step : The azoreductase enzyme cleaves the azo bond, leading to decolorization and the formation of aromatic amines.
Aerobic/Oxidative Step : Peroxidases and laccases degrade the aromatic amines, often through ring cleavage, leading to complete mineralization.
Optimization of Bioremediation Conditions
To maximize the efficiency of the biodegradation of this compound for practical applications, it is crucial to optimize various physicochemical parameters. These factors significantly influence microbial growth and the activity of the degradative enzymes. jmbfs.org Key parameters include pH, temperature, initial dye concentration, and the availability of co-substrates and nutrients.
pH : The pH of the medium affects both the surface charge of the microbial cells and the activity of the enzymes. Most dye-degrading bacteria exhibit optimal performance at a neutral or near-neutral pH, typically between 6.0 and 8.0. mdpi.comfrontiersin.orgjmbfs.org Extreme pH conditions, whether acidic or alkaline, can denature enzymes and inhibit microbial growth. mdpi.com
Temperature : Temperature is another critical factor that governs the rate of metabolic and enzymatic reactions. Most identified bacterial strains for azo dye degradation are mesophilic, with optimal temperatures ranging from 30°C to 40°C. mdpi.comfrontiersin.orginnovareacademics.inmdpi.com Temperatures outside this range can lead to reduced growth and lower degradation efficiency. mdpi.com
Initial Dye Concentration : While microorganisms require the dye as a substrate, high concentrations can be toxic, inhibiting microbial activity by blocking enzyme active sites. mdpi.com Therefore, for each microbial strain or consortium, there is an optimal dye concentration range for effective degradation. mdpi.commdpi.com
Nutrient Supplementation : The addition of supplementary carbon (e.g., glucose) and nitrogen (e.g., yeast extract, urea) sources can significantly enhance biodegradation. frontiersin.orgmdpi.commdpi.com These co-substrates promote microbial growth and can provide the necessary reducing equivalents (like NADH) to fuel the azoreductase reaction. frontiersin.orgmdpi.com However, excessive concentrations of some nutrients, like salt (NaCl) or urea, can be inhibitory due to toxicity or osmotic stress. mdpi.commdpi.com
Table 2: Optimized Conditions for Azo Dye Bioremediation by Various Bacteria
| Parameter | Pseudomonas aeruginosa (for Methyl Orange) | Bacterial Consortium SPB92 (for Acid Orange) | Escherichia coli (for Basic Orange 2) | Reference |
|---|---|---|---|---|
| pH | 7.0 | 7.5 | 7.0 | mdpi.comfrontiersin.orgmdpi.com |
| Temperature (°C) | 37 | 32 | 40 | mdpi.comfrontiersin.orgmdpi.com |
| Optimal Dye Conc. | 20 ppm | 30 mg/L | 20 ppm | mdpi.comfrontiersin.orgmdpi.com |
| Carbon Source | High (0.6 g/15 mL) | Yeast Extract (0.1% w/v) | Glucose (1666 mg/L) | frontiersin.orgmdpi.commdpi.com |
| Salt (NaCl) Conc. | Low (0.1 g/15 mL) | Not specified | 666 mg/L | mdpi.commdpi.com |
| Incubation Time | 72 hours | 23 hours | 3 days | mdpi.comfrontiersin.orgmdpi.com |
Chemical Degradation in Aquatic Systems
Beyond biological processes, the fate of this compound in aquatic environments is also governed by abiotic chemical reactions. These include its stability towards hydrolysis and its degradation through chemical oxidation and reduction.
Oxidative and Reductive Degradation Mechanisms
Chemical oxidation and reduction offer more significant pathways for the abiotic degradation of this compound in water.
Oxidative Degradation: Advanced Oxidation Processes (AOPs) are highly effective at degrading recalcitrant organic pollutants like azo dyes. iwaponline.com These methods rely on the generation of extremely reactive oxygen species, most notably the hydroxyl radical (•OH). researchgate.netresearchgate.net The hydroxyl radical is a powerful, non-selective oxidizing agent that can attack the azo dye molecule, leading to the cleavage of the azo bond and the oxidation of the aromatic rings. researchgate.netresearchgate.net
Common AOPs include:
Photocatalysis : This involves using a semiconductor catalyst (like TiO2) and a light source (like UV light). The light excites the catalyst, generating electron-hole pairs that react with water and oxygen to produce hydroxyl radicals. researchgate.netresearchgate.net
Fenton and Photo-Fenton Processes : These use a combination of hydrogen peroxide (H2O2) and iron salts (Fe2+) to generate hydroxyl radicals. The process is enhanced by UV light in the photo-Fenton reaction.
Ozonation : Ozone (O3) is a strong oxidant that can directly attack the dye molecule or decompose in water to form hydroxyl radicals. researchgate.net
Sulfate (B86663) Radical-Based AOPs : Activation of persulfate (S2O8^2−) or peroxymonosulfate (B1194676) (HSO5^−) using heat, UV light, or transition metals generates sulfate radicals (SO4^•−), which are also powerful oxidants. iwaponline.com
These oxidative processes can lead to the complete mineralization of the dye into CO2, H2O, and inorganic ions. researchgate.net The degradation pathway often involves the formation of various intermediate products, such as substituted phenols and dicarboxylic acids, before complete breakdown. researchgate.net
Reductive Degradation: Chemical reduction can also break down this compound. The primary target for reduction is the azo bond. This pathway is analogous to the first step of anaerobic biodegradation. Under reducing conditions, which can occur in anaerobic sediments or groundwater, the –N=N– bond is cleaved to form aromatic amines. canada.ca Zero-valent iron (ZVI) is a common chemical reductant used in environmental remediation that can effectively decolorize azo dyes through this mechanism. The process involves the transfer of electrons from the iron surface to the dye molecule, breaking the azo linkage.
Advanced Remediation Technologies Research
Membrane-Based Separation Technologies for Dye RemovalThe application of membrane-based separation technologies, such as nanofiltration, for the removal of this compound has not been documented in the reviewed scientific papers. While membrane separation is a known technology for treating dye wastewater, the research is either general or focuses on other specific dyes.csuohio.eduacs.orgFor example, studies have explored the use of mixed-matrix membranes for filtering dyes like methylene (B1212753) blue and methyl orange, but data specific to this compound is absent.acs.org
Due to the absence of specific research, no data tables or detailed findings can be generated for any of the requested subsections.
Solvent Interactions and Their Mechanistic Implications for Solvent Orange 45
Solute-Solvent Interaction Dynamics
The dynamics of the interaction between a solute like Solvent Orange 45 and its solvent environment are complex, involving a constant interplay of intermolecular forces that dictate the molecule's electronic and structural state.
Spectroscopic techniques are powerful tools for investigating how solvents affect the electronic states of dye molecules. Changes in the absorption spectrum of a dye in different solvents, a phenomenon known as solvatochromism, reveal details about the solute-solvent interactions. For azo dyes, the electronic spectrum is typically characterized by a high-intensity π → π* transition and a lower-intensity n → π* transition associated with the azo group (-N=N-). cdnsciencepub.com
The position, intensity, and shape of these absorption bands are sensitive to the solvent environment. While specific, detailed solvatochromic studies across a wide range of solvents for this compound are not extensively documented in publicly available literature, the principles are well-established from studies on analogous azo dyes like Methyl Orange. cdnsciencepub.comresearchgate.net In these systems, a shift in the maximum absorption wavelength (λmax) is observed when the solvent is changed. For instance, a blue shift (hypsochromic shift) in the absorption maximum is often seen when the polarity of the medium decreases. researchgate.net This is because polar solvents can stabilize the ground state of the dye molecule through dipole-dipole interactions, altering the energy gap between the ground and excited states. researchgate.net The change in electronic states upon solvation provides a direct probe into the nature and strength of the interactions between the this compound molecule and the solvent.
The specific physical properties of a solvent dictate its interaction with a solute. For this compound, polarity, the capacity for hydrogen bonding, and viscosity are particularly influential.
Solvent Polarity: Polarity has a significant effect on both the solubility and the spectral properties of dyes. This compound shows high solubility in polar organic solvents like ethanol (B145695), methyl ethyl ketone (MEK), and 1-methoxy-2-propanol, but is insoluble in water and has limited solubility in non-polar solvents like toluene (B28343). epsilonpigments.comcolorbloomdyes.com This indicates strong interactions between the dye and polar solvent molecules. Highly polar solvents can stabilize the charge distribution of a molecule, which can lead to shifts in absorption spectra. researchgate.net
Hydrogen Bonding: The structure of this compound contains groups that can act as hydrogen bond acceptors (azo nitrogens, carbonyl oxygen) and donors (hydroxyl group), making it susceptible to interactions with hydrogen-bonding solvents. alfa-chemistry.com Protic solvents, such as alcohols, can form hydrogen bonds with the azo nitrogens. This specific interaction can stabilize the lone pair (n) electrons, increasing the energy required for the n → π* transition, which typically results in a blue shift of this absorption band. cdnsciencepub.comresearchgate.net Conversely, interactions that stabilize the excited state more than the ground state would lead to a red shift (bathochromic shift).
Viscosity: Solvent viscosity primarily affects the dynamic processes of a solute molecule. In highly viscous solvents, the rate of diffusion of dissolved particles is much slower, which can decrease the frequency of collisions. libretexts.org While viscosity may not directly alter the electronic transition energies (i.e., the color), it can influence processes that depend on molecular movement, such as the rate of isomerization or the efficiency of non-radiative decay from an excited state. mdpi.comresearchgate.net Reaction rates for processes involving the dye are expected to decrease as solvent viscosity increases. libretexts.org
| Solvent | Solubility (g/L) | Reference |
|---|---|---|
| Ethanol | 500 | epsilonpigments.comcolorbloomdyes.com |
| Methyl Ethyl Ketone (MEK) | 500 | epsilonpigments.com |
| 1-methoxy-2-propanol | 200 | epsilonpigments.comcolorbloomdyes.com |
| 2-ethoxyethanol | 200 | colorbloomdyes.com |
| Ethyl Acetate | 80 | colorbloomdyes.com |
| Toluene | 50 | colorbloomdyes.com |
| N-propanol | 20 | epsilonpigments.comcolorbloomdyes.com |
| Water | Insoluble | worlddyevariety.com |
| Benzene (B151609) | Insoluble | worlddyevariety.com |
In a solution containing a mixture of two or more solvents, the composition of the solvent in the immediate vicinity of a solute molecule (the solvation shell) may differ from that of the bulk solvent. This phenomenon is known as preferential solvation. mdpi.com The solute will preferentially interact with the solvent component that leads to the most stable energetic state. uctm.edursc.org
Influence of Solvent Polarity, Viscosity, and Hydrogen Bonding on Compound Behavior
Impact on Compound Stability and Reactivity
Solvents can do more than just dissolve a compound; they can actively participate in its chemistry, influencing its stability and the kinetics and thermodynamics of its reactions.
The chemical stability of a dye is crucial for its application. Solvents can influence stability by providing a medium for degradative reactions. This compound is reported to be stable in a 5% sodium carbonate solution and can withstand temperatures of 180°C. colorbloomdyes.comworlddyevariety.com However, it exhibits a color change to green in a 5% hydrochloric acid solution, indicating a change in the chemical structure of the chromophore, likely through protonation or a degradation reaction. colorbloomdyes.comworlddyevariety.com
Azo dyes, in general, are susceptible to cleavage of the azo bond (-N=N-). This can occur under reductive conditions or through photocatalytic degradation. iwaponline.com For instance, studies on the degradation of Methyl Orange show that the process can involve the breakdown of the azo linkage, leading to the formation of smaller aromatic compounds such as substituted anilines and phenols. iwaponline.com Although specific degradation pathways for this compound have not been detailed, it is plausible that similar mechanisms could occur in reactive solvent environments or under exposure to UV light, leading to a loss of color and the formation of breakdown products.
Solvents can have a profound impact on the rate (kinetics) and equilibrium position (thermodynamics) of chemical reactions.
Reaction Kinetics: The rate of a chemical reaction is influenced by the ability of the solvent to stabilize the transition state relative to the reactants. libretexts.orgmdpi.com For the synthesis of this compound, which involves a diazotization followed by an azo coupling reaction, the choice of solvent can be critical. worlddyevariety.com If the transition state of the coupling reaction is more polar than the reactants, a polar solvent will stabilize it and accelerate the reaction. mdpi.com Furthermore, solvent viscosity can impede reaction rates by slowing the diffusion of reactants, preventing them from colliding effectively. libretexts.org
Role of Solvent in Material Interactions
Solvent Effects on Dye Dispersion and Compatibility in Polymer Matrices
The efficacy of a solvent dye like this compound is fundamentally linked to its interaction with both the solvent and the target polymer matrix. As a metal-complex dye, this compound exhibits excellent solubility in a range of polar organic solvents, which is a critical factor for achieving uniform dispersion and compatibility within various resins. knowde.commade-in-china.com The molecular-level dissolution of the dye into the polymer matrix, facilitated by a suitable solvent, ensures consistent and vibrant coloration without the light-scattering issues associated with insoluble pigments. gkrangwala.com
The compatibility of this compound extends to a wide array of polymer systems. Its ability to form a stable, homogenous solution within the polymer prevents issues like migration, where the dye might otherwise leach out of the plastic over time. made-in-china.com Good compatibility is noted with numerous resins, which allows for its use in diverse applications such as inks, plastic coatings, and leather finishes. colorbloomdyes.com Research and manufacturer data indicate specific compatibility with polymers such as acrylics, alkyds, cellulose (B213188) derivatives, nitrocellulose, polyesters, shellac, and vinyls. knowde.com This broad compatibility is a result of the dye's chemical structure, which allows for favorable interactions with these polymer chains. made-in-china.com
The choice of solvent is paramount in the application process. Solvents like ketones, alcohols, and glycol ethers are particularly effective in dissolving this compound, enabling it to be incorporated smoothly into the polymer matrix during processing. knowde.commornichem.com The solubility data demonstrates the dye's high affinity for polar solvents, which in turn act as carriers to ensure intimate mixing with the polymer.
Table 1: Polymer and Resin Compatibility of this compound This table is interactive. You can sort and filter the data.
| Polymer/Resin Type | Compatibility Status |
|---|---|
| Acrylics | Compatible knowde.com |
| Alkyds | Compatible knowde.com |
| Cellulose & Cellulosics | Compatible knowde.com |
| Nitrocellulose | Compatible knowde.com |
| Polyesters | Compatible knowde.com |
| Shellac | Compatible knowde.com |
Table 2: Solubility of this compound in Various Organic Solvents This table is interactive. You can sort and filter the data.
| Solvent | Solubility (g/L) | Reference |
|---|---|---|
| Ethyl Alcohol | 500 | epsilonpigments.com |
| Methyl Ethyl Ketone (MEK) | 500 | epsilonpigments.com |
| 1-methoxy-2-propanol | 200 | epsilonpigments.com |
| 2-ethoxyethanol | 200 | epsilonpigments.com |
| Ethyl Acetate | 80 | epsilonpigments.com |
| Toluene | 50 | epsilonpigments.com |
Advanced Applications in Chemical Research and Material Science Utilizing Solvent Orange 45
Development of Analytical Probes and Indicators Based on Solvent Orange 45
While primarily known as a stable solvent dye, the inherent chemical properties of this compound lend themselves to applications as analytical indicators. The performance of a dye as a chemical probe is dependent on a measurable change in its properties, typically optical, in response to a specific chemical stimulus.
Research Findings:
pH Indication: this compound exhibits a distinct color change in the presence of strong acid. In a 5% hydrochloric acid solution, the dye's color shifts to a greenish hue, demonstrating its potential as a rudimentary acid-base indicator. colorbloomdyes.comcolorbloomdyes.comworlddyevariety.comchinacolordyes.comcolorbloomdyes.com This response is a foundational characteristic for the development of more sophisticated sensory materials.
Environmental Sensitivity: The dye's utility in a wide range of materials, including various inks, plastics, and resins, highlights its sensitivity to the local chemical environment. colorbloomdyes.comspectratech.biz This compatibility with diverse matrices is a crucial feature for an analytical probe, which must function within a specific medium. The principle of using stimuli-responsive dyes, which change their properties based on factors like pH and solvent polarity, is a cornerstone in the design of smart materials. unimore.it
Potential for Metal Ion Sensing: Although specific research on this compound as a metal ion probe is not widely published, other functional dyes are frequently designed for this purpose. For instance, coumarin-functionalized azine receptors have been developed to show selective colorimetric and fluorogenic responses to specific metal ions like Hg²⁺, Zn²⁺, and Cu²⁺. The metal-complex nature of this compound, which contains cobalt, suggests that its chromophoric system could be perturbed by the presence of other metal ions, a principle that could be exploited for developing selective analytical probes.
Research on Optical Materials and Thin Films Incorporating this compound
The integration of this compound into solid-state matrices is a key area of research for creating advanced optical materials and functional thin films. Its excellent solubility in organic solvents and compatibility with various polymers make it a suitable candidate for these applications. spectratech.bizdubayrox.com The dye is used in a variety of coatings and colorations where its optical properties are paramount. enochdye.com
Common Applications in Material Science
Wood Stains and Coatings dubayrox.comenochdye.com
Printing Inks spectratech.bizenochdye.com
Aluminum Foil and Hot Stamping Foil Coloring dubayrox.comenochdye.com
Plastic Coatings and Coloration dubayrox.comenochdye.com
Leather Finishes spectratech.bizenochdye.com
Baking Finishes dubayrox.com
The photophysical behavior of a dye in a solid matrix can differ significantly from its properties in solution. In the solid state, intermolecular interactions and the rigidity of the environment play a crucial role in determining the ultimate optical characteristics.
Detailed Research Findings: Research into dye-doped polymer films indicates that the solid matrix can significantly influence nonlinear optical properties. researchgate.net For dyes in thin films, aggregation can lead to shifts in the absorption spectrum. The presence of both red-shifted (J-aggregation) and blue-shifted (H-aggregation) bands in the spectra of thin films indicates complex molecular arrangements. unimore.it While specific studies detailing the aggregation of this compound are limited, its performance is characterized by high stability in solid forms.
Key Stability Properties:
Thermal Stability: The dye is stable at temperatures up to 180-200 °C, a critical property for processing in plastics and high-temperature baking finishes. colorbloomdyes.comworlddyevariety.com
Light Fastness: It exhibits good light fastness, with a rating of 5-6 on the Blue Wool Scale, indicating its resistance to photobleaching when incorporated into a material. epsilonpigments.com
Table 1: Physical and Stability Properties of this compound
| Property | Value/Specification | Source(s) |
| Appearance | Deep Yellow / Orange Powder | colorbloomdyes.commade-in-china.com |
| Heat Resistance | Stable at 180°C; 200°C min | colorbloomdyes.comworlddyevariety.com |
| Light Fastness | Grade 5-6 | epsilonpigments.com |
| Acid Resistance | Grade 5 | chinacolordyes.com |
| Alkali Resistance | Grade 5 | chinacolordyes.com |
| Water Resistance | Grade 5 | chinacolordyes.com |
The optical properties of this compound can be intentionally modified by changing the chemical environment, such as the solvent or the polymer matrix in which it is dispersed. This tunability is essential for designing materials with specific desired colors or optical responses.
Detailed Research Findings:
Solvent-Dependent Effects (Solvatochromism): The choice of solvent significantly impacts the dye's solubility and, by extension, its molecular aggregation and optical properties. epsilonpigments.commade-in-china.com The high solubility in ketones (like MEK) and alcohols suggests strong solute-solvent interactions that can be leveraged to control its dispersion and final coloristic properties in a formulation. The color of MEH-PPV, another organic semiconductor, was observed to shift from red-orange to yellow when dispersed in different solvents, illustrating how solvent choice directly affects absorbance spectra. researchgate.net
Matrix-Dependent Effects: The compatibility of this compound with a wide array of resins is a key advantage. spectratech.biz When a dye is incorporated into a polymer matrix, the polarity, rigidity, and chemical nature of the polymer chains interact with the dye molecules. These interactions can alter the electronic energy levels of the dye, leading to shifts in its absorption and emission spectra. This principle is widely used to tune the properties of functional materials. For instance, the optical absorption edge of perovskites can be tuned by selecting different solvents during synthesis, which affects defect density and particle size. acs.orgnih.gov
Table 2: Solubility Profile of this compound in Various Organic Solvents
| Solvent | Solubility (g/L) | Source(s) |
| Methyl Ethyl Ketone (MEK) | 500 | epsilonpigments.commade-in-china.com |
| Ethanol (B145695) | 500 | epsilonpigments.commade-in-china.com |
| 1-methoxy-2-propanol | 200 | epsilonpigments.commade-in-china.com |
| 2-ethoxyethanol | 200 | epsilonpigments.commade-in-china.com |
| Ethyl Acetate | 80 | epsilonpigments.com |
| Toluene (B28343) | 50 | epsilonpigments.com |
| N-propanol | 20 | epsilonpigments.commade-in-china.com |
Investigation of Photophysical Properties in Solid State and Thin Films
Use as a Model Compound for Fundamental Studies in Solution Chemistry
Beyond its direct applications, a well-characterized dye like this compound can serve as an ideal model compound for investigating fundamental aspects of solution chemistry. Its complex structure and defined properties allow it to be used as a probe to explore complex molecular-level phenomena.
The interaction between a solute and the surrounding solvent molecules is a cornerstone of chemical reactivity and material properties. acs.org These dynamics occur on extremely fast timescales, and studying them provides insight into processes like solvation, diffusion, and chemical reactions.
Research Context:
Modeling Solvation: The process by which solvent molecules rearrange around a solute following electronic excitation is known as solvation dynamics. upc.edu Studies on model systems, often using dyes, help elucidate the timescales of solvent motion. upc.eduacs.org Given its large size and varied functional groups, this compound is a suitable candidate for studying how solvents organize around a complex solute.
Binary Solvent Systems: In mixtures of solvents, a solute may preferentially interact with one solvent over the other, creating a local solvent shell with a different composition than the bulk solution. aip.org Studying the behavior of this compound in binary solvent mixtures could provide valuable data on preferential solvation and its effect on the dye's photophysical properties. Techniques like two-dimensional infrared (2D-IR) spectroscopy are used to correlate solvent dynamics with chemical reaction rates, and a probe molecule is essential for such measurements. aip.org
The effectiveness of this compound in applications such as coatings, printing, and leather finishing is critically dependent on the interactions between the dye molecules and the substrate surface. spectratech.bizdubayrox.com Studying these interfacial interactions is key to optimizing adhesion, color uniformity, and durability.
Mechanisms of Interaction:
Adsorption and Intermolecular Forces: The adsorption of dye molecules onto a surface is governed by a combination of intermolecular forces. For this compound on substrates like polymers or leather, these interactions would primarily consist of van der Waals forces and dipole-dipole interactions due to the dye's complex and relatively non-polar structure. Research on other dye-substrate systems shows that hydrogen bonding can also play a significant role if the dye and substrate have appropriate functional groups (e.g., -OH, -NH). austinpublishinggroup.comacs.org
Probing Interfacial Phenomena: The study of how dyes adsorb at an air-solution interface or a solid-liquid interface can reveal information about molecular organization. For example, adding co-solvents like diethylene glycol to reactive dye solutions has been shown to break up dye aggregates, which in turn improves the quality of inkjet printing by altering the surface tension and interactions at the droplet-fabric interface. nih.gov this compound could be used in similar model systems to understand how formulation components influence the dye's behavior at material interfaces.
Probing Solute-Solvent Dynamics in Complex Systems
Research into Advanced Ink and Coating Formulations for Specific Performance Attributes (e.g., enhanced lightfastness, thermal stability)
Research and development efforts in the field of material science are continuously focused on creating inks and coatings with superior performance characteristics. The selection of colorants is a critical aspect of this research, as they significantly influence the final properties of the product. This compound, a metal-complex solvent dye, is a subject of interest in the formulation of advanced inks and coatings due to its inherent properties that contribute to enhanced stability and durability. dubayrox.comcolorbloomdyes.com Its application is prominent in formulations where high performance, such as excellent lightfastness and thermal stability, is a primary requirement. dubayrox.commade-in-china.comtradewheel.com
Investigations into this compound reveal its suitability for a variety of demanding applications, including wood coatings, printing inks, leather finishes, and metal foil coloration. enochdye.comepsilonpigments.com The performance of this dye is rooted in its molecular structure as a 2:1 cobalt complex, which imparts notable stability. made-in-china.comworlddyevariety.com Research findings from various suppliers and technical data sheets consistently highlight its key performance metrics, which are crucial for formulators in the ink and coating industries.
Detailed Research Findings
The primary attributes of this compound that make it a candidate for high-performance formulations are its resistance to degradation from light and heat.
Lightfastness: The lightfastness of a colorant is its ability to resist fading or changing color upon exposure to light. This is a critical parameter for coatings and inks used on products that will be exposed to daylight or artificial light for extended periods. This compound consistently exhibits a good lightfastness rating. On the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent), this compound is typically rated between 5 and 6. dubayrox.commade-in-china.comenochdye.comepsilonpigments.com This level of lightfastness ensures that colored coatings and inks maintain their intended shade for a longer duration, enhancing the aesthetic and functional lifespan of the final product.
Thermal Stability: Thermal stability is essential for applications where the ink or coating will be subjected to high temperatures during manufacturing processes (e.g., baking finishes, hot stamping) or during the end-use of the product. dubayrox.comepsilonpigments.com Research data indicates that this compound possesses significant heat resistance. It is reported to be stable at 180°C. worlddyevariety.comcolorbloomdyes.com More detailed findings specify its stability under various temperature and time conditions, which is crucial information for developing curing protocols for coatings and inks. For example, its stability has been documented at 150°C for 30 minutes and at 200°C for 1 minute, demonstrating its robustness in thermal processing. epsilonpigments.comcolorbloomdyes.com This property ensures color integrity is maintained without degradation.
Solubility and Compatibility: For advanced ink and coating formulations, the solubility of the dye in various organic solvents and its compatibility with different resin systems are fundamental. dubayrox.comcolorbloomdyes.com The excellent solubility of this compound in polar organic solvents like alcohols and ketones, and its good miscibility with a wide range of synthetic and natural resins, allows for versatile and stable formulations. dubayrox.commade-in-china.com This wide compatibility prevents issues such as pigment flocculation or loss of gloss in the final coating, contributing to a high-quality finish. The liquid form of the dye, which is also available, offers an alternative for specific formulation needs, providing ease of use and good compatibility with most resins. colorbloomdyes.com
The combination of these properties—good lightfastness, high thermal stability, and broad solubility/compatibility—underpins the use of this compound in advanced research for creating specialized inks and coatings designed for durability and specific performance targets.
Data Tables
The following tables provide specific data points related to the performance attributes of this compound, as compiled from technical research sources.
Table 1: Thermal Stability of this compound
This table details the heat resistance of this compound at different temperatures and durations, indicating its suitability for applications involving thermal stress.
| Temperature | Duration | Stability Rating | Source(s) |
| 150°C | 30 minutes | A (Stable) | epsilonpigments.com |
| 180°C | 10 minutes | A (Stable) | epsilonpigments.com |
| 180°C | - | Constant | worlddyevariety.comcolorbloomdyes.com |
| 200°C | 1 minute | A (Stable) | epsilonpigments.comcolorbloomdyes.com |
Table 2: Solubility Profile of this compound in Various Solvents
This table presents the solubility of this compound in common organic solvents, a critical factor for ink and coating formulation.
| Solvent | Solubility (g/L) | Source(s) |
| Ethyl Alcohol | 500 | dubayrox.comepsilonpigments.commade-in-china.com |
| Methyl Ethyl Ketone (MEK) | 500 | dubayrox.comepsilonpigments.commade-in-china.com |
| 1-methoxy-2-propanol | 200 | dubayrox.comepsilonpigments.commade-in-china.com |
| 2-ethoxyethanol | 200 | dubayrox.comepsilonpigments.commade-in-china.com |
| Ethyl Acetate | 80 | dubayrox.comepsilonpigments.commade-in-china.com |
| Toluene | 50 | dubayrox.comepsilonpigments.commade-in-china.com |
| N-propanol | 20 | dubayrox.comepsilonpigments.commade-in-china.com |
Future Research Directions and Emerging Methodologies for Solvent Orange 45 Studies
Integration of Artificial Intelligence and Machine Learning in Predicting Compound Behavior
The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds like Solvent Orange 45. These technologies offer the potential to predict the behavior and properties of the dye with high accuracy and efficiency, significantly reducing the time and cost associated with laboratory experiments. nih.gov
Machine learning models can be trained on large datasets of existing dyes to forecast key characteristics. nih.govresearchgate.net For instance, researchers have successfully developed ML models to predict the photophysical properties of organic fluorescent materials, such as maximum absorption and emission wavelengths. chemrxiv.orgsemanticscholar.org These models can achieve an accuracy comparable to computationally intensive methods like time-dependent density functional theory (TD-DFT) calculations. semanticscholar.orgacs.org By inputting molecular fingerprints and solvent descriptors, these models can reliably predict how this compound will behave in different environments. chemrxiv.orgacs.org This predictive power can accelerate the discovery of new applications and the optimization of existing ones. nih.gov
Future research will likely focus on developing more sophisticated ML algorithms and expanding the databases used for training to include a wider range of solvent dyes and their properties. chemrxiv.orgsemanticscholar.org This will enable more accurate predictions of not only photophysical properties but also other important parameters like solubility and stability.
Table 1: Machine Learning in Dye Property Prediction
| Predicted Property | Machine Learning Model | Key Benefits |
|---|---|---|
| Absorption/Emission Wavelength | Quadratic Support Vector Machine (QSVM) | High accuracy, rapid screening of new dye structures. nih.gov |
| Photoluminescence Quantum Yield | Coarse Gaussian Support Vector Machine (CGSVM) | Efficient identification of highly fluorescent materials. nih.gov |
| General Photophysical Properties | Neural Networks, Decision Trees | Cost and time savings, improved efficiency in product development. researchgate.net |
Development of In Situ and Operando Spectroscopic Techniques
Understanding the dynamic processes that this compound undergoes during its application requires advanced analytical methods. In situ and operando spectroscopic techniques are powerful tools for monitoring these processes in real-time and under actual operating conditions. researchgate.netdntb.gov.uarsc.org
Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-Vis spectroscopy allow for the direct observation of molecular changes. researchgate.netrsc.orgnih.gov For example, operando attenuated total reflection IR spectroscopy (ATR-IR) has been used to study the photocatalytic degradation of other azo dyes, providing insights into the cleavage of the azo bond and the interaction of the dye with the catalyst surface. ethz.chmdpi.comresearchgate.net This approach can be adapted to investigate the behavior of this compound in various applications, such as in coatings or inks, as it is being cured or printed.
The development of specialized reaction cells and the combination of different spectroscopic methods will be crucial for gaining a comprehensive understanding of the reaction mechanisms and kinetics of Solvent-Orange-45-related processes. researchgate.netresearchgate.net These techniques will be invaluable for optimizing the performance and stability of products containing this dye.
Advanced Materials Characterization for Dye-Incorporated Composites
The incorporation of this compound into polymer composites is a key application area. dubayrox.comknowde.com To enhance the performance of these materials, a deep understanding of the interactions between the dye and the polymer matrix is essential. Advanced materials characterization techniques provide the necessary tools to investigate these interactions at various scales. taylorfrancis.com
A suite of techniques can be employed to characterize these composites. researchgate.netemerald.com Non-destructive testing (NDT) methods like ultrasonic testing and infrared thermography can assess the structural integrity and identify defects within the composite. taylorfrancis.com At the microscopic level, transmission electron microscopy (TEM) and atomic force microscopy (AFM) can reveal the morphology and distribution of the dye within the polymer. taylorfrancis.com Spectroscopic methods such as FTIR and Raman spectroscopy are used to understand the chemical composition and molecular structure of the composite. taylorfrancis.comtandfonline.com
Sustainable Chemistry and Circular Economy Approaches for Dye Lifecycle Management
The environmental impact of dyes is a significant concern, and future research on this compound will increasingly focus on sustainable chemistry and circular economy principles. cetjournal.it This involves assessing the entire lifecycle of the dye, from its synthesis to its end-of-life. sustainability-directory.comsustainability-directory.com
Life Cycle Assessment (LCA) is a systematic methodology to evaluate the environmental burdens associated with a product. sustainability-directory.comcetjournal.it For this compound, this would involve analyzing the raw materials used, the energy consumed in its production, the environmental impact of its application, and its fate after the product's use. aidic.it
A key area of research is the biodegradation of azo dyes like this compound. ijcmas.comscientifictemper.com While many azo dyes are persistent pollutants, certain microorganisms are capable of breaking them down. scispace.comresearchgate.net This process often involves an initial anaerobic step to cleave the azo bond, followed by aerobic degradation of the resulting aromatic amines. ijcmas.commdpi.com Research into microbial degradation pathways and the enzymes involved, such as azoreductases, will be crucial for developing effective bioremediation strategies for wastewater containing this dye. ijcmas.com The goal is to design more environmentally friendly processes and to find ways to recycle or safely degrade the dye at the end of its life, contributing to a more circular economy. cetjournal.itsustainability-directory.com
Exploration of this compound in Niche Advanced Materials and Technologies
Beyond its traditional applications in inks and coatings, there is potential for this compound to be used in a variety of niche advanced materials and technologies. dubayrox.comknowde.comepsilonpigments.com Its properties as a metal-complex solvent dye suggest possibilities in specialized fields. spectratech.biz
One promising area is in the field of photonics and optical data storage. conventiononcolorants.orgspectroscopyonline.com The nonlinear optical properties of similar azo dyes have been investigated for their potential in applications like optical switching and data processing. researchgate.net Research into the specific nonlinear optical characteristics of this compound could reveal its suitability for these high-tech applications.
Another potential application is in the development of advanced polymer composites with specific functionalities. researchgate.netemerald.com For instance, incorporating the dye could enhance properties like thermal or electrical conductivity, or provide specific colorimetric responses for sensing applications. emerald.com Exploring these niche areas could lead to the development of innovative products and technologies that leverage the unique properties of this compound. colorbloomdyes.com The development of novel solvent systems, such as deep eutectic solvents, could also open up new avenues for the application and processing of this dye. researchgate.netmdpi.com
Q & A
Q. What experimental design considerations are critical for synthesizing Solvent Orange 45 with high purity?
To ensure high-purity synthesis, researchers should:
- Optimize reaction parameters (temperature, solvent polarity, and stoichiometry) based on literature protocols .
- Use recrystallization with solvents where the compound shows temperature-dependent solubility (e.g., ethanol or ethyl acetate) .
- Validate purity via HPLC (≥95% peak area) and NMR (integration of aromatic protons vs. aliphatic regions) .
Q. How should solubility profiles of this compound be systematically evaluated for experimental applications?
- Test solubility in solvents of varying polarity (e.g., water, DMSO, acetone) at 25°C and 60°C.
- Quantify solubility thresholds using UV-Vis spectroscopy (λmax ~450–500 nm) and gravimetric analysis .
- Document solvent incompatibilities (e.g., strong oxidizing agents) to avoid side reactions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use fume hoods to minimize inhalation of vapors and wear nitrile gloves to prevent skin contact.
- Store away from ignition sources due to flammability risks (H226 classification) .
- Implement spill containment measures (e.g., inert adsorbents like vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Cross-validate results using complementary techniques:
- Mass spectrometry (HRMS) to confirm molecular weights.
- DSC/TGA to assess thermal stability and rule out impurities .
- Compare experimental NMR shifts with computational predictions (DFT calculations) .
- Replicate experiments under controlled conditions to isolate variables (e.g., solvent traces) .
Q. What methodologies are recommended for assessing the photostability of this compound under varying environmental conditions?
- Expose samples to calibrated UV-Vis light sources (e.g., xenon arc lamps) at defined intensities (W/m²).
- Monitor degradation kinetics via HPLC-MS to identify photoproducts (e.g., quinone derivatives) .
- Use Arrhenius modeling to predict degradation rates under natural sunlight .
Q. How can computational tools enhance the design of this compound analogs with improved solubility?
- Perform COSMO-RS simulations to predict solubility in mixed solvents .
- Apply QSAR models to correlate structural modifications (e.g., substituent polarity) with solubility trends .
- Validate predictions with experimental data from high-throughput screening .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
- Standardize precursor sourcing (e.g., ≥99% purity nitroaniline) and reaction quenching protocols .
- Implement in-line FTIR for real-time monitoring of reaction progress .
- Use statistical tools (e.g., ANOVA) to identify critical process parameters (CPPs) affecting yield .
Methodological Guidelines
- Literature Review : Use SciFinder and Reaxys with keywords like "this compound synthesis" and "azo dye photodegradation," filtering for peer-reviewed journals (2000–2025) .
- Data Reporting : Follow CONSORT-EHEALTH standards for transparency, including raw data in supplementary materials (e.g., NMR spectra, chromatograms) .
- Ethical Compliance : Cite all primary sources and disclose conflicts of interest per ACS citation guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
